molecular formula C7H3ClF3NO2 B1364133 2-Chloro-1-nitro-3-(trifluoromethyl)benzene CAS No. 39974-35-1

2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Cat. No. B1364133
CAS RN: 39974-35-1
M. Wt: 225.55 g/mol
InChI Key: TWABRHQBRWLSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene consists of a benzene ring with a chlorine atom, a nitro group, and a trifluoromethyl group attached. The specific arrangement of atoms can be visualized using computational tools .

Scientific Research Applications

Crystallographic Studies

  • 1-(4-Chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene : This compound, a chemical isomer of 3-nitrobenzotrifluoride, was studied for its potential to form a cocrystal. Although no cocrystal formed, the study provided insights into molecular packing and interactions, suggesting that specific associations prevent intermolecular mixing and promote phase separation (Lynch & Mcclenaghan, 2003).

Synthesis of Heterocyclic Compounds

  • Synthesis of 1,2-Dialkyl-5-trifluoromethylbenzimidazoles : A study described the synthesis of a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene. This process showcased the potential of the compound as a precursor for valuable heterocyclic compounds, leveraging its modular lipophilicity and high yields (Vargas-Oviedo et al., 2017).

Development of Polymeric Materials

  • Synthesis of Fluorine-containing Polyetherimide : The compound was used in the synthesis of novel fluorine-containing polyetherimide. This research highlights its utility in developing advanced materials with specific properties, characterized using FTIR and DSC technologies (Yu Xin-hai, 2010).

Photophysical and Electrochemical Studies

  • Spectroscopic Investigation : A study focused on the spectroscopic analysis of 4-nitro-3-(trifluoromethyl)aniline, a related compound, providing detailed insights into its vibrational, structural, and thermodynamic characteristics. This research is crucial for understanding the electronic properties of such compounds (Saravanan et al., 2014).

  • Electrochemical Fluorination : The electrochemical fluorination of trifluoromethyl-substituted benzenes, including compounds related to 2-Chloro-1-nitro-3-(trifluoromethyl)benzene, was studied. This process yielded various perfluorocyclohexane derivatives, showcasing the potential for diverse chemical transformations (Yonekura et al., 1976).

Mechanism of Action

Target of Action

It is known to be used in the synthesis of highly potent and orally effective inhibitors of fabp4 , a protein involved in lipid metabolism and inflammation.

Action Environment

The action, efficacy, and stability of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene can be influenced by various environmental factors . These could include temperature, pH, and the presence of other chemicals in the reaction environment.

properties

IUPAC Name

2-chloro-1-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWABRHQBRWLSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193010
Record name 2-Chloro-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39974-35-1
Record name 2-Chloro-1-nitro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39974-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-nitro-3-(trifluoromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039974351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-nitro-3-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloro-1-nitro-3-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-nitro-3-(trifluoromethyl)benzene
Reactant of Route 3
2-Chloro-1-nitro-3-(trifluoromethyl)benzene
Reactant of Route 4
2-Chloro-1-nitro-3-(trifluoromethyl)benzene
Reactant of Route 5
2-Chloro-1-nitro-3-(trifluoromethyl)benzene
Reactant of Route 6
2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.